Nitronium hexafluorophosphate

描述

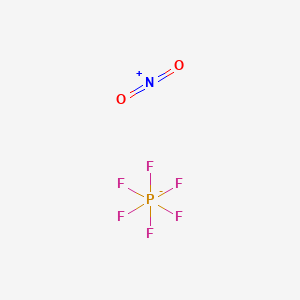

Nitronium hexafluorophosphate (NO₂⁺PF₆⁻) is a nitronium salt composed of the nitronium cation (NO₂⁺) and the hexafluorophosphate anion (PF₆⁻). It is a white crystalline solid with the molecular formula NO₂PF₆ and a molecular weight of 190.97 g/mol . This compound is widely used as a strong nitrating agent in organic synthesis due to the electrophilic nitronium ion’s ability to facilitate aromatic nitration reactions . It is hygroscopic and typically handled under inert conditions to prevent decomposition .

准备方法

Synthesis via Phosphorus Pentafluoride and Fuming Nitric Acid

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing nitronium hexafluorophosphate involves the direct reaction of phosphorus pentafluoride (PF₅) with fuming nitric acid (90–100% HNO₃). The process proceeds via the formation of an intermediate nitronium ion (NO₂⁺), which combines with hexafluorophosphate (PF₆⁻) under anhydrous conditions . The balanced equation is:

5 + 2 \, \text{HNO}3 \rightarrow \text{NO}2\text{PF}6 + \text{H}_2\text{O} + \text{HF}

This exothermic reaction requires meticulous temperature control (0–10°C) to prevent decomposition of the nitric acid or over-fluorination .

Industrial-Scale Protocol

In a representative procedure from US Patent 3,092,459, PF₅ gas is bubbled through chilled fuming nitric acid in a reactor constructed from hydrogen fluoride (HF)-resistant materials such as platinum or polyfluoroethylene . The resulting slurry is filtered under a nitrogen atmosphere to isolate crude NO₂PF₆, which is subsequently dried under vacuum over a dehydrating agent like phosphorus pentoxide (P₄O₁₀) . Yields typically exceed 85% when using a 1:2 molar ratio of PF₅ to HNO₃ .

Table 1: Optimized Reaction Conditions for PF₅/HNO₃ Method

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C |

| HNO₃ Concentration | 90–100% |

| PF₅:HNO₃ Molar Ratio | 1:2 |

| Drying Time (Vacuum) | 12–24 hours |

| Yield | 82–89% |

Decomposition of this compound Precursors

Alkali Metal Fluoride-Mediated Decomposition

This compound can be generated indirectly through the thermal decomposition of its precursors. For example, US Patent 3,092,459 details a two-step process where PF₅ is first reacted with HNO₃ to form NO₂PF₆, which is then decomposed using anhydrous sodium fluoride (NaF) at elevated temperatures :

2\text{PF}6 + \text{NaF} \xrightarrow{150–300^\circ \text{C}} \text{NO}2\text{F} + \text{NaPF}6

The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid side reactions with moisture or oxygen. The nitryl fluoride (NO₂F) byproduct is collected in cold traps, while residual NaPF₆ is removed via sublimation .

Temperature and Stoichiometric Considerations

Higher temperatures (>200°C) favor complete decomposition but risk generating corrosive HF gas. A molar excess of NaF (≥4:1 NaF:NO₂PF₆) is critical to maximize NO₂PF₆ recovery .

Table 2: Performance of Alkali Metal Fluorides in Decomposition

| Fluoride | Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaF | 150–300 | 78–85 | 99.2 |

| KF | 180–320 | 72–80 | 98.5 |

| CsF | 130–280 | 81–88 | 99.1 |

Alternative Synthetic Routes

Hydrofluoric Acid-Based Methods

Recent innovations, such as those in CN Patent 115367774A, utilize aqueous hydrofluoric acid (HF) and phosphoric acid (H₃PO₄) to synthesize hexafluorophosphate salts, which can be converted to NO₂PF₆ via ion exchange . For instance, sodium hexafluorophosphate (NaPF₆) is precipitated by adding acetonitrile or toluene to concentrated reaction mixtures, achieving purities >99.9% .

Solvent and Purification Techniques

Key steps include:

-

Vacuum concentration at 45–80°C to remove excess HF.

-

Solvent-induced crystallization using polar aprotic solvents (e.g., diethylene glycol dimethyl ether).

-

Filtration through 0.22 μm polytetrafluoroethylene membranes to eliminate particulate impurities .

Table 3: Solvent Systems for Crystallization

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Acetonitrile | 99.9 | 89.3 |

| Diethylene glycol dimethyl ether | 99.8 | 91.7 |

| Toluene | 99.7 | 85.2 |

Physicochemical Characterization

Structural and Thermal Properties

This compound forms white, hygroscopic crystals with a melting point of 120–125°C (decomposition) . Its molecular structure, confirmed by X-ray diffraction, features a planar NO₂⁺ ion ionically bonded to a PF₆⁻ octahedron .

Table 4: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 190.97 g/mol |

| Solubility | CH₂Cl₂, nitroethane |

| Moisture Sensitivity | High |

| CAS Number | 19200-21-6 |

化学反应分析

Types of Reactions: Nitronium hexafluorophosphate primarily undergoes electrophilic nitration reactions. It can nitrate alkanes, aromatic compounds, and other organic molecules by introducing a nitro group (NO₂) into the substrate .

Common Reagents and Conditions:

Solvents: Methylene chloride, nitroethane

Catalysts: Protolytic activation of the nitronium ion may be required for certain substrates.

Major Products:

Alkanes: Nitroalkanes

Aromatic Compounds: Nitroaromatic compounds

科学研究应用

Electrophilic Nitration of Alkanes

Nitronium hexafluorophosphate has been effectively used for the electrophilic nitration of alkanes. Studies have demonstrated its ability to nitrate a range of alkanes, including:

- Methane

- Ethane

- Propane

- n-Butane

- Isobutane

- Neopentane

- Cyclohexane

The process involves the generation of nitronium ions, which act as the active nitrating species, facilitating the substitution reaction on alkane substrates .

Nitration of Aromatic Compounds

This compound is also employed in the nitration of aromatic compounds. The compound has been shown to effectively nitrate various aromatic systems, yielding nitro derivatives with high selectivity and efficiency. For example:

- The reaction of this compound with 1,4-naphthoquinone derivatives results in the formation of nitro-substituted products .

- It has been used to nitrate phthalic anhydride, producing derivatives that are useful in further synthetic applications .

Mechanistic Insights

The mechanism by which this compound operates involves direct electrophilic insertion into C−H and C−C bonds, leading to the formation of nitro compounds. This mechanism highlights the compound's utility in creating complex molecular architectures from simpler precursors .

Comparative Reactivity Studies

A comparative study on the reactivity of different nitronium salts, including this compound, showed that while it is effective for nitrating various substrates, its efficiency can vary based on the nature of the substrate and reaction conditions. The following table summarizes findings on the reactivity of this compound compared to other nitronium salts:

| Substrate Type | This compound | Nitronium Tetrafluoroborate | Nitronium Trifluoromethanesulfonate |

|---|---|---|---|

| Aromatic Compounds | High Yield | Moderate Yield | Highest Yield |

| Alkanes | Effective | Less Effective | Moderate Effectiveness |

| Polycyclic Aromatics | Excellent | Good | Variable |

Synthesis of Nitro Compounds

One notable application involved using this compound for the synthesis of 3-dinitro-o-tolunitrile from o-tolunitrile. The process yielded a 75% conversion rate, showcasing its effectiveness in generating complex nitro compounds from simpler substrates .

Development of New Synthetic Routes

Research has focused on developing new synthetic routes utilizing this compound as a key reagent. For instance, a study highlighted its role in synthesizing nitryl fluoride through controlled decomposition under specific conditions, which could lead to more efficient synthetic pathways in organic chemistry .

作用机制

The mechanism by which nitronium hexafluorophosphate exerts its effects involves the generation of the nitronium ion (NO₂⁺), which acts as an electrophile. The nitronium ion attacks electron-rich sites in organic molecules, leading to the formation of nitro compounds. The reaction typically proceeds through an electrophilic aromatic substitution mechanism for aromatic substrates and an electrophilic addition mechanism for alkanes .

相似化合物的比较

Nitronium Salts with Different Counterions

Nitronium hexafluorophosphate belongs to a class of nitronium salts with varying counterions. Key examples include:

Key Findings :

- Stability : Hexafluoroantimonate (SbF₆⁻) salts exhibit superior thermal stability compared to PF₆⁻ and BF₄⁻ salts, making them suitable for high-temperature reactions .

- Reactivity : BF₄⁻ salts are more reactive but less stable in humid environments, limiting their practical use .

- Applications : PF₆⁻ salts balance stability and reactivity, making them versatile in industrial nitration processes .

Nitrosonium Hexafluorophosphate (NO⁺PF₆⁻)

Nitrosonium hexafluorophosphate (CAS 16921-91-8) shares the same anion but features the nitrosonium cation (NO⁺). Differences include:

Safety Notes: Both require strict moisture control, but nitrosonium salts are less likely to decompose explosively under standard conditions .

Organic Hexafluorophosphate Salts

Organic salts like tetrabutylammonium hexafluorophosphate ([C₄H₉]₄N⁺PF₆⁻, CAS 3109-63-5) contrast sharply with nitronium salts:

Key Insight : Organic hexafluorophosphate salts prioritize solubility and electrochemical stability, whereas nitronium salts focus on reactivity .

Comparison with Sulfur-Based Salts

Hexafluorophosphate salts are distinct from sulfonated analogs (e.g., polystyrene sulfonate) in:

- Conductivity: PF₆⁻ salts are non-conductive, unlike sulfonate salts used in ion-exchange resins.

- Chemical Inertness : PF₆⁻ resists hydrolysis better than sulfonate groups, which degrade in acidic conditions .

生物活性

Nitronium hexafluorophosphate (NO2PF6) is a highly reactive nitrating agent that has garnered attention in both organic chemistry and biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and implications for medicinal chemistry.

This compound is known for its electrophilic nitration capabilities. It acts primarily through the generation of nitronium ions (), which can undergo electrophilic substitution reactions with a variety of substrates, including alkanes and aromatic compounds . The mechanism typically involves the direct insertion of the nitronium ion into C-H and C-C sigma bonds, leading to the formation of nitro derivatives .

Nitration of Biomolecules

The biological activity of this compound is largely attributed to its ability to nitrate biomolecules, particularly proteins. A study investigated its effects on human fibrinogen, revealing that exposure to nitronium ions resulted in significant nitration of tyrosine residues. This modification was associated with changes in coagulation properties, suggesting that this compound can alter protein function through nitration .

Key Findings:

- Tyrosine Nitration: Increased levels of nitrotyrosine were observed at concentrations as low as 0.01 mmol/L, indicating a strong propensity for nitration at physiological levels .

- Coagulation Effects: Higher concentrations led to alterations in fibrinogen coagulation dynamics, with implications for thrombus formation and cardiovascular health .

Antimicrobial Activity

Nitro compounds, including those derived from nitronium salts, exhibit a broad spectrum of biological activities. Research indicates that nitro groups can serve as effective pharmacophores in antimicrobial agents. The mechanism often involves redox reactions that induce oxidative stress in microbial cells, leading to cell death. Nitro compounds have been shown to be effective against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

Case Study 1: Nitration of Alkanes

A study conducted electrophilic nitration of various alkanes using this compound. The results demonstrated that this compound could effectively nitrate simple aliphatic hydrocarbons, which are typically resistant to nitration under standard conditions . This expands the utility of this compound beyond aromatic substrates.

| Alkane | Yield (%) | Reaction Conditions |

|---|---|---|

| Methane | 30 | 50 °C |

| Ethane | 45 | 60 °C |

| Cyclohexane | 50 | 70 °C |

Case Study 2: Biological Effects on Fibrinogen

In vitro studies highlighted the effects of this compound on human fibrinogen. The research indicated that while low concentrations enhanced polymerization rates, higher concentrations inhibited this process due to excessive nitration and oxidative modifications .

| Concentration (mmol/L) | Nitration Level (Ntyr) | Coagulation Dynamics |

|---|---|---|

| 0.01 | Significant Increase | Increased Polymerization |

| 0.1 | Moderate Increase | Decreased Polymerization |

| 1 | High Increase | Inhibition |

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling nitronium hexafluorophosphate in laboratory settings?

this compound requires stringent safety measures due to its corrosive nature. Key precautions include:

- Respiratory protection : Use air-purifying respirators for short exposures or self-contained breathing apparatus (SCBA) for prolonged use .

- Glove selection : Prioritize gloves with proven resistance to fluorinated compounds, as generic materials may degrade. Penetration times and degradation rates must be validated by glove manufacturers .

- Eye protection : Tightly sealed goggles are mandatory to prevent contact with corrosive dust or vapors .

- Skin exposure response : Immediately remove contaminated clothing and rinse affected skin with water for at least 15 minutes .

Q. How should this compound be stored to maintain stability?

The compound is highly moisture-sensitive and must be stored under inert atmospheres (e.g., argon or nitrogen) in airtight containers. Desiccants like molecular sieves are recommended to prevent hydrolysis, which can degrade its reactivity .

Q. What are the primary hazards associated with this compound exposure?

It causes severe skin burns (Skin Corr. 1A) and eye damage (Eye Dam. 1). NFPA ratings classify health hazards as 3 (severe risk), with no significant fire or reactivity risks. Emergency protocols include immediate rinsing and consultation with poison control centers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high-purity yields?

Synthesis typically involves the reaction of nitronium sources (e.g., HNO₃ or NO₂⁺ salts) with hexafluorophosphoric acid (HPF₆) under rigorously anhydrous conditions. Key parameters include:

- Solvent choice : Use non-polar solvents like dichloromethane to minimize side reactions.

- Temperature control : Maintain sub-ambient temperatures (−20°C to 0°C) to prevent decomposition .

- Purification : Recrystallization from dry acetonitrile or ether can achieve ≥97% purity, verified via elemental analysis and ¹⁹F NMR spectroscopy .

Q. What factors determine the selection of this compound over other nitronium salts (e.g., tetrafluoroborate) in nitration reactions?

this compound offers superior solubility in polar aprotic solvents (e.g., acetonitrile or sulfolane), enabling homogeneous reaction conditions. In contrast, nitronium tetrafluoroborate (NO₂BF₄) has limited solubility, restricting its utility to heterogeneous systems. Solvent compatibility and reaction kinetics should guide salt selection .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

- Spectroscopic analysis : ¹⁹F NMR (δ ≈ −70 ppm for PF₆⁻) and IR spectroscopy (ν(NO₂⁺) at ~1400 cm⁻¹) confirm chemical identity.

- Elemental analysis : Verify stoichiometric ratios of N, O, and F.

- X-ray diffraction : Single-crystal XRD resolves crystal structure and detects lattice impurities .

Q. How does this compound interact with ionic liquids in catalytic systems?

In ionic liquid media (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate), the compound acts as a stable nitrating agent due to low volatility and high thermal stability. Its PF₆⁻ anion synergizes with ionic liquid matrices, enhancing electrophilic nitration efficiency in aromatic systems. Kinetic studies using UV-vis spectroscopy can track reaction progress .

Q. Contradictions and Limitations

属性

IUPAC Name |

nitronium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWZKTLGZWTYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940840 | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19200-21-6 | |

| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitryl hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。